molecular formula C38H42F5N5O9 B1193301 N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester

Cat. No.: B1193301
M. Wt: 807.77
InChI Key: NOHZZMMQTNBKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is a cleavable 4-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound acts as a click chemistry reagent featuring an azide group, enabling it to engage in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with alkyne-bearing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:

    Protection of Lysine: The amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.

    PEGylation: The protected lysine is then coupled with a PEG4 unit.

    Azidation: The PEGylated lysine is reacted with azide to introduce the azide group.

    Activation: The final step involves the activation of the carboxyl group with pentafluorophenyl (PFP) ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester undergoes several types of reactions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.

Common Reagents and Conditions

    CuAAc: Requires copper catalysts and alkyne-containing molecules.

    SPAAC: Requires DBCO or BCN-containing molecules.

Major Products Formed

Scientific Research Applications

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves its role as a linker in ADCs. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through CuAAc or SPAAC reactions. This enables the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-NH-Azide-PEG4-L-Lysine: Similar structure but lacks the PFP ester activation.

    Fmoc-NH-Azide-PEG4-L-Lysine-DBCO: Contains a DBCO group instead of PFP ester.

Uniqueness

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is unique due to its combination of Fmoc protection, PEGylation, azide functionality, and PFP ester activation. This makes it highly versatile for various bioconjugation and click chemistry applications .

Properties

Molecular Formula

C38H42F5N5O9

Molecular Weight

807.77

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51)

InChI Key

NOHZZMMQTNBKSR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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